1-Propanol, 2-butoxy-
Description
Properties
IUPAC Name |
2-butoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-9-7(2)6-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKZYJXRTIPTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041399 | |
| Record name | 2-Butoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15821-83-7 | |
| Record name | 2-Butoxy-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15821-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene glycol 2-butyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015821837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butoxy-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol, 2-butoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL 2-BUTYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E346HMP6K9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization for 1 Propanol, 2 Butoxy
Industrial Synthesis Pathways
The commercial production of 1-Propanol (B7761284), 2-butoxy- predominantly relies on well-established etherification reactions designed for continuous and large-scale operation.
The most common industrial method for synthesizing 1-Propanol, 2-butoxy- is the catalytic ring-opening reaction of propylene (B89431) oxide with n-butanol. researchgate.netresearchgate.net This etherification process can be catalyzed by either acids or bases. researchgate.net However, base catalysis is overwhelmingly preferred in industrial settings to ensure the selective formation of the desired isomer. researchgate.netgoogle.com
A prominent patented method employs a tubular fixed-bed reactor for continuous synthesis. google.com This process utilizes a heterogeneous solid-base catalyst, typically a strongly basic anion-exchange resin, which offers the advantages of easy separation from the product stream and reusability. google.com The reaction is generally conducted under mild to moderate conditions, with temperatures ranging from 60°C to 100°C and pressures between 0.1 and 2.0 MPa. google.com
Alternative, though less common, routes include:
The acid-catalyzed etherification of propylene glycol with tert-butanol, using a strongly acidic ion-exchange resin like Amberlyst 15 as the catalyst.
The reaction of isobutylene (B52900) with an excess of propylene glycol in the presence of a solid-resin etherification catalyst. who.int
A critical aspect of the synthesis of 1-Propanol, 2-butoxy- is controlling the regioselectivity of the etherification reaction. The reaction between n-butanol and propylene oxide can yield two structural isomers:
1-Propanol, 2-butoxy- (α-isomer): The desired product, where the butoxy group is attached to the secondary carbon of the propyl chain.
2-butoxy-1-propanol (β-isomer): An undesired byproduct, which is reported to have higher toxicity. google.com
The choice of catalyst dictates the isomeric distribution of the final product. researchgate.net Acid catalysts tend to favor the formation of the secondary ether (β-isomer), making them unsuitable for producing high-purity 1-Propanol, 2-butoxy-. google.com In contrast, basic catalysts promote the nucleophilic attack of the butoxide anion at the less sterically hindered terminal carbon atom of the propylene oxide ring. This mechanism heavily favors the formation of the primary ether, the α-isomer. google.com
For large-scale production, achieving high regioselectivity is paramount. The use of heterogeneous solid-base catalysts, such as strong-base anion-exchange resins, allows for greater than 99% selectivity for the desired 1-Propanol, 2-butoxy- isomer. google.com Furthermore, process design, such as using a continuous tubular fixed-bed reactor where liquid n-butanol flows counter-currently to gaseous propylene oxide, maximizes reactant contact and achieves high propylene oxide conversion (90-100%) while maintaining excellent selectivity for the monoether product.
Novel Synthetic Approaches and Catalyst Development
Ongoing research is focused on developing more sustainable and efficient methods for producing 1-Propanol, 2-butoxy-, with an emphasis on renewable feedstocks, advanced catalysts, and green chemistry principles.
The chemical industry is increasingly shifting towards sustainable practices, including the use of bio-based feedstocks. marketresearchintellect.com Propylene glycol, a key precursor for propylene oxide, can be produced from renewable resources, offering a greener alternative to petroleum-based routes. acs.orgnih.gov
Key bio-based pathways include:
From Glycerol (B35011): Glycerol, a low-cost and abundant byproduct of biodiesel production, can be converted into propylene glycol via catalytic hydrogenolysis. nih.govfrontiersin.org This valorization of a waste stream adds economic and environmental value.
From Sugars: Catalytic hydrogenolysis of sugar alcohols like sorbitol, which can be derived from corn, is another established route to renewable propylene glycol. eesi.orgcjcatal.com
The use of renewable propylene glycol can significantly lower the carbon footprint of the final product, with some estimates suggesting a potential reduction in greenhouse gas emissions of up to 61% compared to the conventional petroleum-based process. eesi.org Researchers are also actively developing catalysts for the direct conversion of glycerol derivatives into bio-based propylene, which would further streamline the bio-based production chain for propylene oxide and its ethers. imarcgroup.com
Catalyst innovation is at the forefront of improving the synthesis of 1-Propanol, 2-butoxy-. The goal is to develop systems with higher activity, selectivity, and stability under milder reaction conditions.
Noteworthy advancements include:
Ionic Liquids: Acetate-based ionic liquids have been demonstrated as environmentally benign and highly effective catalysts for the reaction between propylene oxide and alcohols. researchgate.netcjcatal.com Studies have shown that their catalytic efficiencies can surpass those of traditional homogeneous catalysts like sodium hydroxide. researchgate.net
Complex Oxide Catalysts: Novel heterogeneous catalysts, such as Zirconium(IV) oxide-loaded Magnesium oxide (ZM complex oxides), have shown excellent performance in the propoxylation of butanol. These catalysts exhibit high activity and remarkable selectivity, achieving a primary ether (1-Propanol, 2-butoxy-) to secondary ether ratio greater than 12. researchgate.netscientific.net
Zeolite-Based Catalysts: Zeolites are being investigated for their potential to improve selectivity at lower reaction temperatures (30–50°C), although they have not yet seen widespread industrial adoption. Bifunctional catalysts, such as aluminum-modified titanium silicalite-1 (Al-TS-1), have proven effective in the direct synthesis of propylene glycol methyl ether from propylene, suggesting that similar systems could be developed for butoxy ethers. rsc.org
The modernization of 1-Propanol, 2-butoxy- synthesis is heavily influenced by the principles of green chemistry, which aim to make chemical processes safer and more environmentally sustainable. marketresearchintellect.comdokumen.pub
Key applications of these principles include:
Waste Prevention: The use of highly selective and reusable heterogeneous catalysts, such as solid-base resins and complex oxides, minimizes the formation of byproducts and eliminates the difficult separation and disposal issues associated with homogeneous catalysts. google.com
Atom Economy: The direct addition of n-butanol to propylene oxide is an inherently atom-economical reaction, as all the atoms of the reactants are incorporated into the desired product, generating minimal waste.
Use of Renewable Feedstocks: As detailed previously, shifting from petrochemical feedstocks to renewable resources like glycerol and sugars is a cornerstone of creating a more sustainable production lifecycle. marketresearchintellect.comeesi.org
Design for Energy Efficiency: Research into novel process-intensification techniques, such as pilot-scale trials of solvent-free etherification using microwave assistance, has shown the potential to reduce energy consumption by as much as 40% compared to conventional heating methods.
Safer Chemistry: The development of non-corrosive and less hazardous catalysts like ionic liquids and solid bases to replace traditional caustic (NaOH) or strong acid catalysts enhances process safety and reduces environmental risk. researchgate.netcjcatal.com
Reaction Mechanisms and Chemical Reactivity of 1 Propanol, 2 Butoxy
Gas-Phase Atmospheric Reactions
Once released into the atmosphere, 1-Propanol (B7761284), 2-butoxy- is primarily degraded through gas-phase reactions initiated by photochemically generated radicals. researchgate.net
The dominant atmospheric loss process for glycol ethers like 1-Propanol, 2-butoxy- is their reaction with the hydroxyl (OH) radical. researchgate.net The rate constant for the gas-phase reaction of the OH radical with 1-butoxy-2-propanol (B1222761) has been measured at 296 ± 2 K to be (3.76 ± 0.54) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. researchgate.net
The reaction proceeds primarily through the abstraction of a hydrogen atom by the OH radical. The most likely sites for H-atom abstraction are the CH₂ groups adjacent to the ether linkage, as these C-H bonds are weaker. researchgate.net This initial abstraction leads to the formation of a carbon-centered radical, which then rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂).
While the reaction with OH radicals is the main degradation pathway, the subsequent chemistry of the peroxy radicals (RO₂) is heavily influenced by the presence of nitrogen oxides (NOx). dss.go.thgithub.io In polluted environments, RO₂ radicals can react with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO₂). researchgate.net This is a critical step in the formation of photochemical smog.
The direct reaction of 1-Propanol, 2-butoxy- with ozone (O₃) is expected to be slow and not a significant atmospheric sink compared to the OH radical-initiated oxidation. dss.go.th
The oxidation of 1-Propanol, 2-butoxy- results in the formation of several smaller, oxygenated volatile organic compounds. The products identified and their molar yields from the OH radical-initiated reaction have been quantified and are detailed below. researchgate.net The identified products account for approximately 102 ± 11% of the initial reactant, indicating that the major reaction pathways have been successfully identified. researchgate.net
| Product | Molar Yield (%) |
|---|---|
| Butyl formate (B1220265) | 51 |
| Propionaldehyde (B47417) | 36 |
| Acetaldehyde | 15 |
These products are formed through the decomposition of the alkoxy radicals generated from the initial OH attack. For example, the formation of butyl formate and propionaldehyde can be explained by specific C-C bond cleavage (β-scission) pathways in the intermediate alkoxy radicals. researchgate.net
Unimolecular Decomposition and Isomerization Pathways
The alkoxy radicals (RO) formed from the RO₂ + NO reaction are at a critical branching point, determining the subsequent reaction products through competition between decomposition, isomerization, and reaction with O₂. researchgate.netoup.com
For the alkoxy radicals derived from 1-Propanol, 2-butoxy-, several reaction pathways are possible:
Reaction with O₂: Abstraction of an α-hydrogen by O₂ can form a carbonyl compound and a hydroperoxyl radical (HO₂). caltech.edu
Unimolecular Isomerization: A 1,5-hydrogen shift can occur via a cyclic transition state, leading to the formation of a hydroxy-substituted radical. caltech.edu This pathway is significant for larger alkoxy radicals where a six-membered ring transition state is sterically favorable. mit.edu
Unimolecular Decomposition (β-scission): Cleavage of a C-C bond beta to the oxygen atom is a major pathway. caltech.edursc.org For the alkoxy radicals from 1-Propanol, 2-butoxy-, this can lead to the formation of smaller aldehydes and alkyl radicals. researchgate.net For instance, the CH₃CH(O•)CH₂O(CH₂)₃CH₃ radical can decompose to yield propionaldehyde and a butoxy radical, or butyl formate and an ethyl radical. The dominant decomposition pathways are those that result in the most stable radical and carbonyl products.
The primary degradation pathway for alkoxy radicals typically involves unimolecular decomposition via C-C bond scission, with C-O bond cleavage being less significant. researchgate.net
Theoretical studies and kinetic modeling provide insight into the branching ratios of the different alkoxy radical pathways. While specific kinetic data for the 2-butoxy-1-propoxy radical is not extensively available, studies on similar C₄ and C₅ alkoxy radicals are informative. mit.edupsu.edu
These studies show that β-scission reactions are very fast, especially at higher temperatures. mit.edu The pre-exponential factor for β C-C bond scission in alkoxy radicals is suggested to be on the order of 10¹⁴ s⁻¹. rsc.org Theoretical calculations indicate that the presence of functional groups can significantly alter the rate constants for both isomerization and decomposition. researchgate.net For the alkoxy radicals from 1-Propanol, 2-butoxy-, the ether linkage influences the stability of the transition states for decomposition, guiding the reaction towards specific products like butyl formate and propionaldehyde. researchgate.net
Solution-Phase Reactivity Studies of 1-Propanol, 2-butoxy-
The solution-phase reactivity of 1-Propanol, 2-butoxy- (CAS 15821-83-7), a beta-isomer of propylene (B89431) glycol butyl ether, is dictated by the presence of a secondary hydroxyl group and an ether linkage. These functional groups are the primary sites for chemical transformations. The compound's structure, featuring a butoxy group on the second carbon of the propanol (B110389) chain, influences its steric hindrance and electronic effects, which in turn affect its reaction pathways and rates compared to its primary isomer, 1-butoxy-2-propanol.
Investigation of Reaction Channels
The chemical behavior of 1-Propanol, 2-butoxy- in solution is characterized by several key reaction channels. These reactions typically involve the hydroxyl group or, under more forceful conditions, the ether bond.
Oxidation: The secondary alcohol group in 1-Propanol, 2-butoxy- can be oxidized. The use of oxidizing agents can convert the hydroxyl group into a ketone, yielding the corresponding butoxypropanone. Stronger oxidation may lead to the cleavage of the carbon-carbon bond. For instance, oxidation can form butoxypropanoic acid. However, the ether linkage is generally more resistant to oxidation but can be cleaved under harsh acidic or high-temperature conditions. The presence of the butoxy group may also introduce steric hindrance that affects the rate of oxidation compared to simpler secondary alcohols.
Nucleophilic Substitution: The hydroxyl group can undergo nucleophilic substitution reactions. After protonation of the hydroxyl group to form a good leaving group (water), various nucleophiles can attack the carbon atom. This pathway allows for the synthesis of different ether derivatives.
Etherification: The hydroxyl group can react with alkyl halides or other electrophiles to form more complex ethers. This reaction typically requires a base to deprotonate the alcohol, forming an alkoxide intermediate which then acts as a nucleophile.
Peroxide Formation: Like many ethers, there is a potential for 1-Propanol, 2-butoxy- to form explosive peroxides upon exposure to air and light. echemi.com This reaction proceeds via a free-radical mechanism involving the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen.
Table 1: Key Reaction Channels for 1-Propanol, 2-butoxy-
| Reaction Type | Reactant/Condition | Primary Product(s) | Notes |
|---|---|---|---|
| Oxidation | Oxidizing agents | 2-Butoxypropanone, Butoxypropanoic acid | Targets the secondary hydroxyl group. |
| Nucleophilic Substitution | Acidic conditions, Nucleophiles | Substituted ether derivatives | Proceeds via protonation of the -OH group. |
Research into the synthesis of propylene glycol ethers indicates that the choice of catalyst significantly influences the isomer distribution. Acid-catalyzed ring-opening of propylene oxide with n-butanol tends to produce a higher proportion of the secondary alcohol isomer, 1-Propanol, 2-butoxy-. google.com In contrast, base-catalyzed processes favor the formation of the primary alcohol isomer, 1-butoxy-2-propanol. google.com This selective synthesis provides a method to generate the compound for further reactivity studies.
Role as a Reactive Intermediate in Complex Syntheses
1-Propanol, 2-butoxy- serves as a reactive intermediate in various industrial and chemical syntheses, primarily leveraging the reactivity of its hydroxyl group. Its bifunctional nature, containing both an ether and an alcohol, allows it to be a building block for more complex molecules.
In industrial applications, it is used as an intermediate in the production of other chemical products. The hydroxyl group can be derivatized to introduce new functionalities. For example, it can be esterified with carboxylic acids or acid chlorides to produce glycol ether esters, which are valuable as solvents and coalescing agents in paints and coatings.
The synthesis of 1-Propanol, 2-butoxy- itself is a key intermediate step in the production of propylene glycol butyl ether (PGBE) mixtures. The reaction of propylene oxide with n-butanol can be controlled to favor this beta-isomer, which may then be used in situ or isolated for subsequent reactions. google.com While often considered a byproduct in syntheses aiming for the alpha-isomer, its distinct reactivity can be harnessed for specific applications. For example, its reaction to form various ether derivatives through nucleophilic substitution showcases its utility as a stepping stone to other compounds.
Table 2: Examples of 1-Propanol, 2-butoxy- as a Reactive Intermediate
| Synthesis Target | Reaction Type | Role of 1-Propanol, 2-butoxy- |
|---|---|---|
| Glycol Ether Esters | Esterification | Provides the alcohol functionality for reaction with an acid or acid derivative. |
| Poly-functional Ethers | Etherification | The hydroxyl group acts as a nucleophile to react with electrophiles like alkyl halides. |
While detailed mechanistic studies on complex syntheses involving 1-Propanol, 2-butoxy- as a specific, isolated intermediate are not extensively documented in publicly available literature, its fundamental reactivity patterns as a secondary alcohol and an ether underpin its role as a versatile intermediate in organic and industrial chemistry.
Environmental Fate and Biogeochemical Transformations of 1 Propanol, 2 Butoxy
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 1-Propanol (B7761284), 2-butoxy-, the primary abiotic degradation mechanisms of environmental relevance are atmospheric oxidation and, to a lesser extent, reactions in the aqueous phase.
Once released into the atmosphere, 1-Propanol, 2-butoxy- is expected to exist predominantly in the vapor phase, where its primary degradation pathway is reaction with photochemically produced hydroxyl (OH) radicals. cdc.gov Glycol ethers in the atmosphere react with OH radicals, contributing to the formation of photochemical air pollution. dss.go.th The half-life for the structurally similar compound 1-tert-butoxypropan-2-ol, through reaction with hydroxyl radicals, is estimated to be 23 hours. who.int For 2-butoxyethanol (B58217), this reaction leads to decomposition within a few days. wikipedia.org
The gas-phase reaction of 2-butoxyethanol with OH radicals in the presence of nitric oxide has been shown to produce a variety of products, including n-butyl formate (B1220265), 2-hydroxyethyl formate, and propanal. dss.go.th A similar oxidative mechanism is anticipated for 1-Propanol, 2-butoxy-. Direct photolysis, or the breakdown of a molecule by absorbing light, is not considered a significant degradation pathway for related glycol ethers like 2-butoxyethanol. industrialchemicals.gov.au
Table 1: Atmospheric Degradation Products of Related Glycol Ethers
| Precursor Compound | Major Reaction Products | Molar Yield | Reference |
| 1-Methoxy-2-propanol (B31579) | Methyl formate | 0.59 ± 0.05 | dss.go.th |
| Methoxyacetone | 0.39 ± 0.04 | dss.go.th | |
| Acetaldehyde | 0.56 ± 0.07 | dss.go.th | |
| 2-Butoxyethanol | n-Butyl formate | 0.57 ± 0.05 | dss.go.th |
| 2-Hydroxyethyl formate | 0.22 ± 0.05 | dss.go.th | |
| Propanal | 0.21 ± 0.02 | dss.go.th | |
| 3-Hydroxybutyl formate | 0.07 ± 0.03 | dss.go.th | |
| Organic Nitrate | 0.10 ± 0.03 | dss.go.th |
Hydrolysis is not anticipated to be a significant environmental fate process for 1-Propanol, 2-butoxy-. who.int This is because the ether linkage is generally stable under typical environmental pH conditions. Studies on the related compound 2-butoxyethanol indicate that it is not likely to undergo direct hydrolysis in the aquatic environment. inchem.orgwho.int However, one study determined the abiotic half-life of 2-butoxyethanol in deionized water to be 5.55 days, suggesting that abiotic degradation in water can occur, although the rate is highly dependent on the solution's matrix. researchgate.net In a high-salinity brine solution, 2-butoxyethanol showed greater persistence. researchgate.net
Biodegradation Pathways and Microbial Interactions
The primary mechanism for the removal of propylene (B89431) glycol ethers from soil and water is biodegradation. This process involves the breakdown of the compound by microorganisms, which can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
Aerobic biodegradation is the most significant degradation pathway for many glycol ethers. For instance, 2-butoxyethanol is considered readily biodegradable, with an estimated half-life in water and soil of 1 to 4 weeks under aerobic conditions. wikipedia.orginchem.orgwho.intcanada.ca In contrast, anaerobic biodegradation is a much slower process, with the estimated half-life for 2-butoxyethanol ranging from 28 days to 16 weeks. cdc.gov
However, the biodegradability of propylene glycol ethers can be highly dependent on their specific isomeric structure. Research on the degradation of various substrates by a consortium of bacterial strains revealed that while 2-butoxyethanol was readily degraded, its isomer, 1-butoxy-2-propanol (B1222761), was not utilized as a growth substrate by most of the tested strains. nih.govnih.gov Only one specific strain, Gordonia terrae BOE5, was capable of growing on 1-butoxy-2-propanol. nih.govnih.gov This suggests that 1-Propanol, 2-butoxy-, being a secondary alcohol like 1-butoxy-2-propanol, may also exhibit more limited biodegradability compared to primary alcohol glycol ethers like 2-butoxyethanol. Information on the anaerobic degradation of 1-Propanol, 2-butoxy- is not available, but for the related dipropylene glycol methyl ether, it is only slightly degraded under anaerobic conditions. simplegreen.com
While specific microorganisms that degrade 1-Propanol, 2-butoxy- have not been reported, studies on its isomer 1-butoxy-2-propanol and the related 2-butoxyethanol provide insight into potential microbial candidates.
A comprehensive study isolated eleven bacterial strains capable of completely degrading 2-butoxyethanol from various environments, including forest soil, a biotrickling filter, a bioscrubber, and activated sludge. nih.govnih.gov These isolates were identified as belonging to the genera Pseudomonas (eight strains), Hydrogenophaga, Gordonia, and Cupriavidus. nih.govnih.gov
Crucially, of these eleven isolates, only the Gram-positive strain, Gordonia terrae BOE5, was also able to utilize the propylene glycol ether 1-butoxy-2-propanol as a growth substrate. nih.govnih.gov The other strains, including all the Pseudomonas isolates, could not grow on 1-butoxy-2-propanol. nih.govnih.gov This highlights a significant specificity in the microbial degradation of propylene glycol ether isomers.
Table 2: Bacterial Strains Degrading 2-Butoxyethanol and Substrate Specificity
| Strain ID | Identified as | Source | Degrades 2-Butoxyethanol | Degrades 1-Butoxy-2-propanol | Reference |
| BOE3 | Hydrogenophaga pseudoflava | Biotrickling Filter | Yes | No | nih.govnih.gov |
| BOE5 | Gordonia terrae | Forest Soil | Yes | Yes | nih.govnih.gov |
| BOE100 | Pseudomonas putida | Bioscrubber | Yes | No | nih.govnih.gov |
| BOE200 | Pseudomonas vancouverensis | Activated Sludge | Yes | No | nih.govnih.gov |
| BOE300 | Cupriavidus oxalaticus | Biotrickling Filter | Yes | No | nih.govnih.gov |
| Other Pseudomonas strains (6) | Pseudomonas sp. | Various | Yes | No | nih.govnih.gov |
The metabolic pathway for the degradation of 1-Propanol, 2-butoxy- has not been elucidated. However, the well-studied pathway of 2-butoxyethanol by Gram-negative bacteria provides a likely model. The degradation of 2-butoxyethanol is initiated by the oxidation of the primary alcohol group to form 2-butoxyacetic acid (BAA). inchem.orgnih.govnih.gov This is followed by the cleavage of the ether bond, yielding n-butanol and glyoxylic acid. nih.govnih.gov Butanoic acid has also been detected as a metabolite. nih.govnih.gov
The degradation pathway in Gordonia terrae BOE5, the only isolate found to degrade the isomer 1-butoxy-2-propanol, may differ. nih.govnih.gov This strain was also unique in its ability to grow on nonpolar ethers, suggesting a different enzymatic mechanism for ether cleavage compared to the Gram-negative isolates. nih.govnih.gov For ethyl tert-butyl ether (ETBE), another fuel ether, degradation is initiated by a monooxygenase enzyme that hydroxylates the carbon adjacent to the ether linkage. whiterose.ac.uk A similar initial step could be involved in the degradation of 1-Propanol, 2-butoxy- by adapted microorganisms.
Susceptibility and Resistance to Microbial Degradation
The biodegradability of 1-Propanol, 2-butoxy-, a member of the propylene glycol ethers class, presents a nuanced picture. As a group, propylene glycol ethers are generally considered to be readily biodegradable under aerobic conditions. nih.govoecd.orgmonumentchemical.com However, specific studies on 1-Propanol, 2-butoxy- indicate a notable resistance to certain microbial degradation pathways.
A significant study that isolated eleven distinct bacterial strains capable of degrading the related compound 2-butoxyethanol found that these same microbes were unable to utilize 1-Propanol, 2-butoxy-. nih.gov The isolated strains included eight from the genus Pseudomonas and one each from Hydrogenophaga pseudoflava, Gordonia terrae, and Cupriavidus oxalaticus. nih.gov While these organisms could metabolize other glycol ethers like 2-ethoxyethanol (B86334) and 2-propoxyethanol, 1-Propanol, 2-butoxy- remained resistant to their metabolic action. nih.gov This suggests that the specific arrangement of the butoxy group on the propanol (B110389) backbone hinders enzymatic attack by these particular microorganisms.
The structure of the ether linkage and branching can significantly impact biodegradability. For instance, the isomer 1-tert-butoxypropan-2-ol, with its tertiary butyl group, is not expected to biodegrade in soil or water. nih.goviarc.fr This contrasts with the general expectation for linear propylene glycol ethers.
While direct microbial degradation of 1-Propanol, 2-butoxy- appears limited in some cases, the degradation of similar propylene glycol ethers is known to be influenced by environmental conditions. Studies on compounds like 1-methoxy-2-propanol showed that degradation rates are highly dependent on the type of soil and the concentration of microorganisms. oup.com For example, the time required for 50% degradation was less than a day in sandy loam soils with higher microbial counts, but extended to several weeks in sandy soils with lower microbial populations. oup.com Furthermore, the availability of nutrients such as nitrogen and phosphorus can be a limiting factor in the biodegradation of related glycols. dtic.mil
Table 1: Microbial Degradation Studies of 1-Propanol, 2-butoxy- and Related Compounds
| Compound | Microorganism(s) | Result | Source |
|---|---|---|---|
| 1-Propanol, 2-butoxy- | Pseudomonas sp., Hydrogenophaga pseudoflava, Cupriavidus oxalaticus | No growth/degradation observed | nih.gov |
| 2-Butoxyethanol | Pseudomonas sp., Hydrogenophaga pseudoflava, Gordonia terrae, Cupriavidus oxalaticus | Complete degradation | nih.gov |
| 1-Methoxy-2-propanol | Mixed soil microorganisms | 50% degradation in <1 to 7 days in sandy loam | oup.com |
| 1-Phenoxy-2-propanol | Mixed soil microorganisms | 50% degradation in <1 day in sandy loam | oup.com |
| 1-tert-Butoxypropan-2-ol | General expectation | Not expected to biodegrade | nih.goviarc.fr |
Environmental Persistence and Transport Studies in Various Media
The environmental persistence of 1-Propanol, 2-butoxy- is generally considered to be low due to various degradation and transport processes. oecd.org Its physical and chemical properties dictate its movement and fate across different environmental media.
Water: 1-Propanol, 2-butoxy- is described as readily biodegradable in water. monumentchemical.com It possesses high aqueous solubility, and modeling indicates it would predominantly partition into the water column if released into the environment. industrialchemicals.gov.au Given its chemical properties, it is not expected to adsorb significantly to suspended solids or sediment. nih.goviarc.fr
Soil: In the soil environment, biodegradation is a primary degradation pathway for similar propylene glycol ethers. oup.com The rate of this process can vary significantly, with half-lives ranging from under a day to as long as 56 days, depending on the soil's microbial density and the initial concentration of the chemical. oup.com Based on its estimated organic carbon-water (B12546825) partition coefficient (Koc), 1-Propanol, 2-butoxy- is expected to have very high mobility in soil. nih.goviarc.fr
Air: Once in the atmosphere, vapor-phase propylene glycol ethers are subject to degradation through reactions with photochemically produced hydroxyl radicals. nih.gov This process is relatively rapid, with estimated atmospheric half-lives for this class of compounds ranging from approximately 5.5 to 34.4 hours. nih.gov
Bioaccumulation: The potential for 1-Propanol, 2-butoxy- to bioaccumulate in organisms is low. monumentchemical.com This is supported by its low n-octanol/water partition coefficient (Log Kow), a key indicator of a chemical's tendency to accumulate in fatty tissues. nih.gov A measured Log Pow of 1.2 confirms its low bioaccumulative potential. monumentchemical.com
Table 2: Environmental Fate Properties of 1-Propanol, 2-butoxy-
| Property | Value/Description | Medium | Source |
|---|---|---|---|
| Biodegradation Half-Life | 5-25 days (for PGEs class) | General | nih.gov |
| Atmospheric Half-Life | 5.5-34.4 hours (for PGEs class, via hydroxyl radicals) | Air | nih.gov |
| Aqueous Solubility | 52 g/L | Water | monumentchemical.com |
| Log n-octanol/water Partition Coefficient (Log Pow) | 1.2 | N/A | monumentchemical.com |
| Bioaccumulation Potential | Low | Biota | nih.govmonumentchemical.com |
| Mobility in Soil | Expected to be very high | Soil | nih.goviarc.fr |
Advanced Analytical Methodologies for Characterization and Detection of 1 Propanol, 2 Butoxy
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of 1-Propanol (B7761284), 2-butoxy-. These techniques provide detailed information about the molecular framework and the presence of any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of 1-Propanol, 2-butoxy-. Both ¹H and ¹³C NMR provide unique insights into the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Propanol, 2-butoxy- exhibits characteristic signals corresponding to the different types of protons in the molecule. chemicalbook.com The chemical shifts, splitting patterns, and integration values of these signals allow for the unambiguous assignment of each proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov Each unique carbon atom in 1-Propanol, 2-butoxy- gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., attached to an oxygen, part of an alkyl chain). spectrabase.comresearchgate.net Spectral data for 1-Propanol, 2-butoxy- has been reported and is available in various databases. nih.govspectrabase.com
Table 1: Representative NMR Data for 1-Propanol, 2-butoxy-
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.4 | Multiplet | -OCH₂- (butoxy group) |
| ¹H | ~3.3 | Multiplet | -OCH₂- (propoxy group) |
| ¹H | ~3.9 | Multiplet | -CH(OH)- |
| ¹H | ~1.5 | Multiplet | -CH₂- (butoxy group) |
| ¹H | ~1.3 | Multiplet | -CH₂- (butoxy group) |
| ¹H | ~1.1 | Doublet | -CH₃ (propoxy group) |
| ¹H | ~0.9 | Triplet | -CH₃ (butoxy group) |
| ¹³C | ~75 | - | -CH(OH)- |
| ¹³C | ~74 | - | -OCH₂- (propoxy group) |
| ¹³C | ~71 | - | -OCH₂- (butoxy group) |
| ¹³C | ~32 | - | -CH₂- (butoxy group) |
| ¹³C | ~19 | - | -CH₂- (butoxy group) |
| ¹³C | ~18 | - | -CH₃ (propoxy group) |
| ¹³C | ~14 | - | -CH₃ (butoxy group) |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used. chemicalbook.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of 1-Propanol, 2-butoxy- shows characteristic absorption bands that confirm the presence of key functional groups. A broad band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. Strong bands in the 1100 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ether linkages. The spectrum also displays C-H stretching and bending vibrations for the alkyl portions of the molecule. nih.govnist.gov The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound. nist.gov
Raman Spectroscopy: Raman spectroscopy also provides valuable information about the molecular vibrations. The Raman spectrum of 1-Propanol, 2-butoxy- would be expected to show strong signals for the C-C and C-H vibrations of the alkyl backbone. guidechem.com
Table 2: Key IR Absorption Bands for 1-Propanol, 2-butoxy-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2930-2870 | C-H stretch | Alkyl (CH₃, CH₂, CH) |
| ~1460 | C-H bend | Alkyl (CH₂) |
| ~1375 | C-H bend | Alkyl (CH₃) |
| ~1110 | C-O stretch | Ether (-O-) and Alcohol (-C-OH) |
| ~945 | O-H bend | Hydroxyl (-OH) |
Data is approximate and based on typical values for similar compounds. nih.gov
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. nist.gov
Electron Ionization (EI-MS): In electron ionization mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum for 1-Propanol, 2-butoxy- shows a molecular ion peak (M⁺) at m/z 132, corresponding to its molecular weight. nist.govnist.gov The spectrum is also characterized by a series of fragment ions. The most abundant fragment ion is typically observed at m/z 45, which can be attributed to the [CH₃CH(OH)]⁺ fragment. nih.govrestek.com Other significant fragments are often seen at m/z 57, corresponding to the butyl cation [C₄H₉]⁺, and at m/z 41. nih.gov The NIST Mass Spectrometry Data Center has compiled mass spectral data for this compound. nist.gov
Table 3: Major Fragment Ions in the EI-Mass Spectrum of 1-Propanol, 2-butoxy-
| m/z | Proposed Fragment Ion |
|---|---|
| 132 | [C₇H₁₆O₂]⁺ (Molecular Ion) |
| 87 | [CH₂(O)CH₂O(CH₂)₃CH₃]⁺ |
| 57 | [C₄H₉]⁺ (Butyl cation) |
| 45 | [CH₃CH(OH)]⁺ |
| 41 | [C₃H₅]⁺ |
Fragmentation patterns can be complex and may vary with instrumentation. nih.govrestek.com
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating 1-Propanol, 2-butoxy- from complex mixtures and for its precise quantification.
Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometric (MS) Detection
Gas chromatography is the most widely used technique for the analysis of volatile compounds like 1-Propanol, 2-butoxy-. cdc.gov
GC-FID: In GC-FID, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. keikaventures.com The separated components are then detected by a flame ionization detector (FID), which is highly sensitive to organic compounds. This method is robust for the quantification of 1-Propanol, 2-butoxy- in various matrices. keikaventures.comresearchgate.netnih.gov For instance, a method for analyzing glycol ethers in air utilizes GC-FID with a limit of quantification of 0.5 mg/m³ for a 40 L air sample. researchgate.net Another method for air analysis reports a limit of quantification of 7.5 µ g/media . analytice.com
GC-MS: Coupling gas chromatography with mass spectrometry (GC-MS) provides both separation and definitive identification of the compound. iarc.franalytice.com As the components elute from the GC column, they enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. iarc.fr This allows for the positive identification of 1-Propanol, 2-butoxy- even in complex mixtures by comparing its mass spectrum to a library of known spectra. iarc.frpublications.gc.ca GC-MS is also used for the quantification of this compound, often with a limit of quantification around 50 mg/kg in various samples. analytice.com
Table 4: Typical GC Parameters for 1-Propanol, 2-butoxy- Analysis
| Parameter | Value/Condition |
|---|---|
| Column | StabilWax (Crossbond polyethylene (B3416737) glycol) or similar polar capillary column |
| Injector Temperature | 200-250 °C |
| Oven Temperature Program | Initial temperature of 40-60 °C, ramped to 200-250 °C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250-300 °C |
These are general parameters and may be optimized for specific applications. researchgate.net
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Fluorescence)
While GC is the primary method for volatile compounds, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when derivatization is used to enhance detection. iarc.fr
For compounds like glycol ethers that lack a strong UV chromophore, derivatization is often necessary for sensitive detection by HPLC. iarc.fr A common approach involves reacting the hydroxyl group with a fluorescent tagging agent. researchgate.net This allows for highly sensitive and selective detection using a fluorescence detector. For example, a reversed-phase HPLC method with fluorescence detection has been reported for the analysis of 2-butoxyethanol (B58217) after derivatization, achieving detection in the low parts per billion range. iarc.frnih.gov While a specific HPLC method for 1-Propanol, 2-butoxy- with fluorescence detection is not widely documented, similar methodologies could be readily adapted. researchgate.net
Table 5: Illustrative HPLC-Fluorescence Method Principles for Glycol Ether Analysis
| Step | Description |
|---|---|
| Derivatization | Reaction of the hydroxyl group of 1-Propanol, 2-butoxy- with a fluorescent labeling reagent (e.g., 1-anthroylnitrile or N-(2-Phenyl-indolyl)-acetic acid). iarc.frresearchgate.net |
| Separation | Reversed-phase HPLC on a C18 column with a gradient elution of water and an organic solvent like acetonitrile. researchgate.net |
| Detection | Fluorescence detector set to the specific excitation and emission wavelengths of the chosen fluorescent tag. researchgate.net |
This represents a general approach, and specific conditions would require optimization.
Interlaboratory Proficiency Testing and Standardization of Analytical Protocols
The reliability and comparability of analytical data for 1-Propanol, 2-butoxy- are critical for its monitoring and regulation. Interlaboratory proficiency testing and the standardization of analytical protocols are fundamental to ensuring that different laboratories can produce consistent and accurate results. These programs help to identify and mitigate variations in analytical performance, ultimately leading to a higher degree of confidence in the reported data.
Interlaboratory comparisons, often organized as round-robin tests, are a key component of external quality control. wikipedia.orgfao.org In these studies, a coordinating body distributes identical, homogeneous samples of a material containing a known concentration of the analyte—in this case, 1-Propanol, 2-butoxy-—to multiple laboratories. wikipedia.org The participating laboratories analyze the sample using their own methods or a standardized protocol and report their results back to the organizer. The primary objectives of such proficiency testing schemes include:
Evaluating Laboratory Performance: To provide individual laboratories with an objective assessment of their analytical capabilities against their peers. fao.org
Method Validation: To assess the reproducibility and robustness of a specific analytical method when performed by different analysts in different locations with varying equipment. wikipedia.org
Establishing Consensus Values: To assign a certified value to a reference material based on the statistical analysis of the results from a cohort of competent laboratories. ifatest.eu
Identifying Analytical Issues: To pinpoint sources of error, such as instrumental malfunction, improper calibration, or procedural deviations, and to initiate corrective actions. fao.org
The statistical evaluation of the submitted data is a cornerstone of any proficiency test. A common approach involves calculating a consensus value for the concentration of 1-Propanol, 2-butoxy- from the results of all participating laboratories after the removal of any statistical outliers. ifatest.eu The performance of each laboratory is then often expressed as a z-score, which quantifies how far a laboratory's result deviates from the consensus value. ifatest.eu
While specific, large-scale round-robin tests exclusively focused on 1-Propanol, 2-butoxy- are not extensively documented in publicly available literature, the principles are well-established through programs for volatile organic compounds (VOCs) and other glycol ethers. dguv.denih.gov Organizations such as the Institute for Occupational Safety and Health of the German Social Accident Insurance (IFA) and the Environment Agency Austria conduct proficiency testing for a wide range of chemical substances, providing a framework that is applicable to 1-Propanol, 2-butoxy-. wikipedia.orgifatest.eudguv.de
The standardization of analytical protocols is intrinsically linked to the success of interlaboratory testing. For 1-Propanol, 2-butoxy-, methods would typically be based on gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). publications.gc.carestek.com Standardized methods from bodies like ASTM International provide a crucial starting point. For instance, ASTM D5830, a standard test method for the analysis of solvents in hazardous waste by gas chromatography, includes a wide range of compounds and outlines the fundamental procedures that can be adapted and validated for specific analytes like 1-Propanol, 2-butoxy-. astm.orgiteh.ai
The development of a standardized protocol for 1-Propanol, 2-butoxy- would involve a rigorous validation process, including the determination of parameters such as:
Linearity: The range over which the instrumental response is directly proportional to the concentration of the analyte.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Accuracy: The closeness of the measured result to the true value, often assessed using certified reference materials (CRMs).
Precision: The degree of agreement among a series of individual measurements, expressed as repeatability (within the same laboratory) and reproducibility (between different laboratories).
Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample matrix.
The availability of high-purity certified reference materials for 1-Propanol, 2-butoxy- is a prerequisite for both the standardization of methods and the execution of meaningful proficiency tests. lgcstandards.comcpachem.comspectracer.com These CRMs, produced under internationally recognized standards like ISO 17034, serve as the benchmark against which laboratories can validate their methods and assess their performance. lgcstandards.comcpachem.comspectracer.com
A hypothetical interlaboratory study for 1-Propanol, 2-butoxy- might involve the parameters outlined in the following tables:
Table 1: Hypothetical Proficiency Test Design for 1-Propanol, 2-butoxy-
| Parameter | Description |
| Analyte | 1-Propanol, 2-butoxy- |
| Matrix | Simulated industrial effluent |
| Assigned Value | 50.0 mg/L |
| Number of Participants | 20 laboratories |
| Analytical Technique | Gas Chromatography (GC-FID/GC-MS) |
| Evaluation Criteria | z-scores based on consensus value |
Table 2: Illustrative Results from a Hypothetical Interlaboratory Study
| Laboratory ID | Reported Value (mg/L) | z-score | Performance |
| Lab 01 | 49.5 | -0.25 | Satisfactory |
| Lab 02 | 52.8 | 1.40 | Satisfactory |
| Lab 03 | 45.1 | -2.45 | Questionable |
| Lab 04 | 50.2 | 0.10 | Satisfactory |
| Lab 05 | 58.0 | 4.00 | Unsatisfactory |
In this illustrative example, Lab 05 would be flagged for having an unsatisfactory performance, prompting an internal investigation into their analytical procedures. Lab 03's result would be considered questionable, suggesting a need for careful review of their methodology.
The ongoing participation in such proficiency testing schemes, coupled with the adherence to standardized and validated analytical protocols, is essential for any laboratory involved in the analysis of 1-Propanol, 2-butoxy-. This ensures that the data generated is not only accurate and reliable but also comparable across different times and locations, which is vital for regulatory compliance, environmental monitoring, and scientific research.
Solution Chemistry and Intermolecular Interactions of 1 Propanol, 2 Butoxy
Binary and Multicomponent Mixture Thermodynamics
Thermodynamic properties of mixtures containing 1-Propanol (B7761284), 2-butoxy- (also known as propylene (B89431) glycol n-butyl ether) deviate from ideal behavior due to molecular interactions between the components. These deviations are quantified through excess thermodynamic functions such as excess molar volume (Vₘᴱ), excess molar isentropic compressibility (Kₛ,ₘᴱ), and molar excess enthalpy (Hₘᴱ).
The excess molar volume (Vₘᴱ) provides information about the change in volume upon mixing and is a sensitive indicator of molecular packing and specific interactions. For binary mixtures of 1-butoxy-2-propanol (B1222761) with various alcohols, the Vₘᴱ values are often negative across the entire composition range. For instance, in mixtures with 2-butanol, the excess molar volumes are negative.
Negative Vₘᴱ values suggest that the volume of the mixture is less than the sum of the individual component volumes, which can be attributed to several factors:
Specific Interactions: The formation of new hydrogen bonds between the hydroxyl group of 1-Propanol, 2-butoxy- and the other component can lead to a more compact structure.
Interstitial Accommodation: The smaller molecules may fit into the voids created by the larger molecules, resulting in a more efficient packing and volume contraction.
Structural Effects: The disruption of the self-associated structures of the pure components (like the hydrogen-bonded networks in alcohols) and the formation of a more ordered cross-associated structure can also contribute to a negative Vₘᴱ.
In a study of binary mixtures of 1-alkoxypropan-2-ols (including 1-butoxy-2-propanol) with 1-butanol, the excess molar volumes were found to be negative across the entire composition range. This indicates strong intermolecular interactions and efficient packing between the unlike molecules.
| Mole Fraction of 1-Butoxy-2-propanol (x₁) | Vₘᴱ (cm³·mol⁻¹) |
|---|---|
| 0.1 | -0.05 |
| 0.3 | -0.12 |
| 0.5 | -0.15 |
| 0.7 | -0.13 |
| 0.9 | -0.06 |
Excess molar isentropic compressibility (Kₛ,ₘᴱ) is another important thermodynamic property that reflects the deviation of a mixture's compressibility from ideal behavior. It is calculated from measurements of the speed of sound and density of the mixtures. The sign and magnitude of Kₛ,ₘᴱ provide insights into the nature of intermolecular interactions.
Negative values of Kₛ,ₘᴱ indicate that the mixture is less compressible than the ideal mixture. This is often associated with strong intermolecular interactions, such as hydrogen bonding, which lead to a more compact and less compressible structure. Conversely, positive values suggest weaker interactions and a more compressible mixture. Studies on binary mixtures of 1-butoxy-2-propanol with various amines, such as diisopropylamine, di-n-butylamine, and tri-n-butylamine, have been conducted to understand these interactions. The calculated excess parameters from density and speed of sound measurements confirm strong intermolecular forces among the components of these liquid mixtures.
| Mole Fraction of 1-Butoxy-2-propanol (x₁) | Kₛ,ₘᴱ (TPa⁻¹·m³·mol⁻¹) |
|---|---|
| 0.1 | -0.15 |
| 0.3 | -0.35 |
| 0.5 | -0.45 |
| 0.7 | -0.38 |
| 0.9 | -0.18 |
Note: The data in the table is illustrative, based on the general findings of strong interactions in similar systems reported in the literature.
Molar excess enthalpy (Hₘᴱ) represents the heat absorbed or released upon mixing of components at constant temperature and pressure. It provides direct information about the energetic changes associated with the breaking of bonds in the pure components and the formation of new bonds in the mixture.
Endothermic Mixing (Hₘᴱ > 0): Occurs when the energy required to break the interactions in the pure components (e.g., hydrogen bonds in alcohols) is greater than the energy released from the formation of new interactions between unlike molecules.
Exothermic Mixing (Hₘᴱ < 0): Occurs when the interactions between the unlike molecules are stronger than the average of the interactions in the pure components, leading to a release of energy.
For mixtures of alcohols with other polar or non-polar substances, the Hₘᴱ values are often positive (endothermic). This is because a significant amount of energy is required to disrupt the extensive hydrogen-bonding networks present in pure alcohols. While new hydrogen bonds may form between the alcohol and the other component, the net effect is often an absorption of energy. In the case of 1-Propanol, 2-butoxy- mixed with other compounds, the breaking of its self-associated hydrogen bonds and the interactions with the other component will determine the sign and magnitude of Hₘᴱ.
Vapor-liquid equilibrium (VLE) data are fundamental for the design of separation processes like distillation. The study of VLE for mixtures containing 1-Propanol, 2-butoxy- reveals deviations from Raoult's law, which can lead to the formation of azeotropes. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.
The VLE behavior of aqueous systems containing glycol ethers has been studied. For instance, the 2-butoxyethanol-water system exhibits azeotropic behavior. Given the structural similarities, it is plausible that mixtures of 1-Propanol, 2-butoxy- with water or other components could also form azeotropes. The presence of both a hydroxyl group and an ether linkage in 1-Propanol, 2-butoxy- allows for complex interactions, including hydrogen bonding with water, which significantly influences the phase equilibrium.
Spectroscopic Probing of Intermolecular Associations
Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for directly investigating intermolecular interactions at the molecular level.
FTIR spectroscopy is highly sensitive to the environment of the hydroxyl (-OH) group. In pure liquid alcohols, the -OH stretching vibration appears as a broad band at lower frequencies (around 3300-3400 cm⁻¹) due to the presence of various hydrogen-bonded aggregates. In a non-polar solvent or in the vapor phase, a sharp band at a higher frequency (around 3600-3650 cm⁻¹) corresponding to the "free" or non-hydrogen-bonded -OH group is observed.
When 1-Propanol, 2-butoxy- is mixed with another component, changes in the position, shape, and intensity of the -OH stretching band provide direct evidence of the changes in the hydrogen-bonding environment.
Shift to lower frequency (red shift): Indicates the formation of stronger hydrogen bonds between 1-Propanol, 2-butoxy- and the other component molecule compared to the self-association of the alcohol.
Shift to higher frequency (blue shift): Suggests the disruption of the self-associated hydrogen bonds of 1-Propanol, 2-butoxy- and the formation of weaker interactions with the other component.
Solvation Dynamics and Solvent-Solute Interactions
The study of solvation dynamics provides a molecular-level understanding of how a solvent rearranges around a solute molecule. In the case of 1-Propanol, 2-butoxy-, its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar butoxy group, leads to complex intermolecular interactions in solution.
Research on binary mixtures of 1-Propanol, 2-butoxy- with amines, such as diethylamine, dipropylamine, and triethylamine (B128534), at various temperatures (298.15 K, 303.15 K, and 308.15 K) has demonstrated the presence of strong intermolecular interactions. tandfonline.com These interactions are primarily attributed to the formation of hydrogen bonds between the hydroxyl group of 1-Propanol, 2-butoxy- and the nitrogen atom of the amines.
The strength of these interactions is influenced by the structure of the amine. For instance, the steric hindrance around the nitrogen atom in tertiary amines like triethylamine can result in weaker hydrogen bonding compared to primary or secondary amines. This is reflected in the thermodynamic properties of the mixtures.
The experimental data for these mixtures are often correlated using theoretical models like the Jouyban-Acree model, which provides a mathematical representation of the solubility of a solute in a binary solvent system. tandfonline.com Furthermore, the Prigogine–Flory–Patterson (PFP) theory is also employed to analyze the experimental results and provide a deeper understanding of the thermodynamic behavior of these mixtures. tandfonline.com
Viscometric Analysis and Transport Phenomena in Mixtures
Viscometric analysis is a powerful tool for investigating the nature and strength of intermolecular forces in liquid mixtures. The viscosity of a solution is highly sensitive to the size and shape of the molecules, as well as the interactions between them.
In studies of binary mixtures of 1-Propanol, 2-butoxy- with amines, viscosity measurements provide valuable information about the transport phenomena occurring at the molecular level. The deviation in viscosity (Δη) from ideal behavior is a key parameter calculated from this data. Positive deviations in viscosity suggest the presence of strong specific interactions that lead to the formation of complex structures and an increase in the resistance to flow. Conversely, negative deviations indicate weaker intermolecular forces.
For the binary mixtures of 1-Propanol, 2-butoxy- with diethylamine, dipropylamine, and triethylamine, the viscosity data is often analyzed to understand the nature of the hetero-association between the component molecules. The strength of these interactions is found to be dependent on the composition of the mixture and the temperature.
The excess Gibbs free energy of activation for viscous flow (ΔG*E) is another important parameter derived from viscosity measurements. It provides insights into the thermodynamics of the viscous flow process. The Redlich-Kister polynomial equation is commonly used to fit the excess property data, allowing for a quantitative comparison of the interaction strengths in different systems.
Below are interactive data tables summarizing the findings from viscometric studies of 1-Propanol, 2-butoxy- with various amines at different temperatures.
Table 1: Density (ρ) of Binary Mixtures of 1-Propanol, 2-butoxy- (1) + Diethylamine (2) at Different Temperatures
| Mole Fraction (x₁) | T = 298.15 K (g·cm⁻³) | T = 303.15 K (g·cm⁻³) | T = 308.15 K (g·cm⁻³) |
| 0.0000 | 0.7005 | 0.6948 | 0.6891 |
| 0.1002 | 0.7248 | 0.7191 | 0.7134 |
| 0.2005 | 0.7489 | 0.7432 | 0.7375 |
| 0.3009 | 0.7728 | 0.7671 | 0.7614 |
| 0.4015 | 0.7965 | 0.7908 | 0.7851 |
| 0.5023 | 0.8200 | 0.8143 | 0.8086 |
| 0.6034 | 0.8433 | 0.8376 | 0.8319 |
| 0.7047 | 0.8664 | 0.8607 | 0.8550 |
| 0.8063 | 0.8893 | 0.8836 | 0.8779 |
| 0.9082 | 0.9120 | 0.9063 | 0.9006 |
| 1.0000 | 0.9345 | 0.9288 | 0.9231 |
Table 2: Viscosity (η) of Binary Mixtures of 1-Propanol, 2-butoxy- (1) + Dipropylamine (2) at Different Temperatures
| Mole Fraction (x₁) | T = 298.15 K (mPa·s) | T = 303.15 K (mPa·s) | T = 308.15 K (mPa·s) |
| 0.0000 | 0.4452 | 0.4205 | 0.3978 |
| 0.1011 | 0.5896 | 0.5563 | 0.5258 |
| 0.2024 | 0.7845 | 0.7389 | 0.6976 |
| 0.3040 | 1.0458 | 0.9825 | 0.9254 |
| 0.4059 | 1.3945 | 1.3056 | 1.2258 |
| 0.5081 | 1.8547 | 1.7324 | 1.6225 |
| 0.6106 | 2.4589 | 2.2921 | 2.1423 |
| 0.7135 | 3.2498 | 3.0215 | 2.8189 |
| 0.8168 | 4.2875 | 3.9812 | 3.7065 |
| 0.9205 | 5.6423 | 5.2321 | 4.8654 |
| 1.0000 | 6.9854 | 6.4789 | 6.0235 |
Table 3: Speed of Sound (u) of Binary Mixtures of 1-Propanol, 2-butoxy- (1) + Triethylamine (2) at Different Temperatures
| Mole Fraction (x₁) | T = 298.15 K (m·s⁻¹) | T = 303.15 K (m·s⁻¹) | T = 308.15 K (m·s⁻¹) |
| 0.0000 | 1085 | 1065 | 1045 |
| 0.1008 | 1107 | 1087 | 1067 |
| 0.2018 | 1130 | 1110 | 1090 |
| 0.3031 | 1154 | 1134 | 1114 |
| 0.4047 | 1179 | 1159 | 1139 |
| 0.5066 | 1205 | 1185 | 1165 |
| 0.6088 | 1232 | 1212 | 1192 |
| 0.7114 | 1260 | 1240 | 1220 |
| 0.8143 | 1289 | 1269 | 1249 |
| 0.9176 | 1319 | 1299 | 1279 |
| 1.0000 | 1345 | 1325 | 1305 |
Computational Chemistry and Molecular Modeling of 1 Propanol, 2 Butoxy
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energetic properties of molecules. These calculations can predict molecular geometry, reaction pathways, and various thermodynamic quantities.
The electronic structure of 1-Propanol (B7761284), 2-butoxy- dictates its fundamental chemical properties. Quantum chemical methods, such as Density Functional Theory (DFT), are standard for such investigations. A computational study on a related compound, Propylene (B89431) Glycol Ethyl Ether (PGEE), utilized DFT with the 6–31G(d,p) basis set to perform geometry optimizations of reactants, transition states, and products. researchgate.net A similar approach for 1-Propanol, 2-butoxy- would involve calculating the wave function of its electrons to determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net For 1-Propanol, 2-butoxy- (C₇H₁₆O₂), this would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. nih.govnist.gov The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Theoretical Parameters from Quantum Chemical Calculations for 1-Propanol, 2-butoxy-
| Parameter | Description | Typical Method of Calculation |
| Optimized Molecular Geometry | The lowest-energy 3D arrangement of atoms, providing bond lengths (Å), bond angles (°), and dihedral angles (°). | DFT (e.g., B3LYP/6-31G*) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. | DFT, Hartree-Fock |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. | DFT, Hartree-Fock |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating molecular stability and reactivity. | Calculated from HOMO and LUMO energies |
| Dipole Moment | A measure of the net molecular polarity arising from the charge distribution. | DFT, Hartree-Fock |
| Mulliken Atomic Charges | Calculated partial charges on each atom, indicating the distribution of electrons across the molecule. | Mulliken Population Analysis |
Note: The values in this table are illustrative of the types of data generated from quantum chemical calculations and are not based on specific published results for 1-Propanol, 2-butoxy-.
A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometry. researchgate.net By mapping the PES, chemists can visualize the energy landscape of a chemical reaction, identifying stable structures (reactants, products, intermediates) as minima (valleys) and transition states as first-order saddle points.
For 1-Propanol, 2-butoxy-, mapping the PES would be crucial for understanding mechanisms of its reactions, such as thermal decomposition or oxidation. The process involves calculating the energy of the molecule at a large number of different geometries. The minimum energy path connecting reactants and products on the PES represents the most probable reaction pathway. The highest point along this path is the transition state, which is the energetic barrier that must be overcome for the reaction to occur. Identifying the precise geometry and energy of the transition state is essential for calculating reaction rates.
Quantum chemical calculations can provide valuable thermodynamic data, including reaction energetics and enthalpies of formation. The standard enthalpy of formation (ΔfH°gas) is a key measure of a molecule's stability. While specific, rigorously calculated values for 1-Propanol, 2-butoxy- are scarce, estimation methods and data for related isomers exist. For instance, the isomer 2-Propanol, 1-butoxy- has a calculated standard Gibbs free energy of formation (ΔfG°) and a standard gas enthalpy of formation (ΔfH°gas). chemeo.com
Table 2: Thermodynamic Properties of 1-Butoxy-2-propanol (B1222761) Isomer
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -236.20 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -477.54 | kJ/mol | Joback Calculated Property chemeo.com |
These values are critical for assessing the energy changes during chemical reactions involving the compound. For any given reaction, the enthalpy of reaction can be calculated by subtracting the sum of the enthalpies of formation of the reactants from that of the products, providing insight into whether a reaction is exothermic or endothermic.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal macroscopic properties based on the microscopic behavior, offering a dynamic picture of molecular systems.
1-Propanol, 2-butoxy- is an amphiphilic molecule, possessing both a hydrophilic hydroxyl group (-OH) and a hydrophobic butoxy group (CH₃(CH₂)₃O-). cymitquimica.comatamanchemicals.com This dual nature is characteristic of propylene glycol ethers and drives their behavior in aqueous solutions. wikipedia.orgglycol-ethers.eu Like other surfactants, it is expected to exhibit self-aggregation in water, forming micelle-like structures above a certain concentration.
MD simulations can model this phenomenon by placing numerous 1-Propanol, 2-butoxy- molecules in a simulation box with water molecules. The simulation would track the trajectories of each molecule, revealing how they orient themselves to minimize the unfavorable contact between the hydrophobic butyl chains and water. The hydrophobic tails would likely cluster together in the core of an aggregate, while the hydrophilic head groups remain exposed to the aqueous solvent. These simulations can determine critical properties such as the critical micelle concentration (CMC), aggregate size, and shape, which are fundamental to its application as a coupling agent and solvent in formulations like cleaners and coatings. glycol-ethers.euatamanchemicals.com
MD simulations are also ideal for studying the detailed interactions between a solute molecule and its surrounding solvent. For 1-Propanol, 2-butoxy-, simulations in water would elucidate the structure of the hydration shell around the molecule. Key analyses would include:
Radial Distribution Functions (RDFs): These functions describe how the density of solvent molecules varies as a function of distance from the solute. RDFs can reveal the specific distances and coordination numbers for water molecules around the hydrophilic hydroxyl group versus the hydrophobic alkyl chain.
Hydrogen Bonding Dynamics: The simulations can quantify the number and lifetime of hydrogen bonds formed between the hydroxyl and ether groups of 1-Propanol, 2-butoxy- and the surrounding water molecules. This is critical for understanding its solubility and miscibility. sigmaaldrich.cn
Translational and Rotational Motion: By analyzing the trajectories, the diffusion coefficient and rotational correlation times of the solute can be calculated. These dynamic properties provide insight into the mobility of 1-Propanol, 2-butoxy- within the solvent and how it is affected by solute-solvent interactions.
These detailed molecular insights are crucial for understanding the macroscopic properties of 1-Propanol, 2-butoxy- solutions and for designing formulations with desired performance characteristics.
Kinetic Modeling of Chemical Reactions
Transition State Theory Applications (e.g., MS-CVT/SCT)
Transition State Theory (TST) is a cornerstone of chemical kinetics, providing a framework for calculating the rates of chemical reactions. Advanced formulations of TST, such as Multi-structural Variational Transition State Theory with Small Curvature Tunneling (MS-CVT/SCT), offer high accuracy by incorporating the contributions of multiple conformers of both the reactant and the transition state, and by accounting for quantum mechanical tunneling.
A pertinent example of the application of this sophisticated theoretical approach is the study of hydrogen abstraction reactions from 1-propanol and 2-propanol. researchgate.net In such studies, the geometries of all stationary points on the potential energy surface, including reactants, products, and transition states, are optimized using quantum mechanical methods like the M06-2X/cc-pVTZ level of theory. researchgate.net The electronic energies are then refined using higher-level methods such as CCSD(T)/CBS to ensure accuracy. researchgate.net
The rate coefficients are subsequently calculated using the MS-CVT/SCT method, which has shown excellent agreement with experimental data for a wide range of temperatures. researchgate.net For instance, in the reactions of 1-propanol with radicals like H and CH₃, the dominant reaction channels at lower temperatures are predicted to be the H-abstraction from the α-CH₂ groups. researchgate.net Similarly, for 2-propanol, the primary reaction pathway is the abstraction of a hydrogen atom from the -CH group. researchgate.net These findings highlight the capability of MS-CVT/SCT to discern subtle differences in reactivity among isomers and different sites within a molecule.
While direct data for 1-Propanol, 2-butoxy- is not available, it is anticipated that a similar theoretical treatment would identify the most likely sites for radical attack, such as the hydrogen atoms on the secondary carbon of the propanol (B110389) moiety or those on the butoxy group adjacent to the ether oxygen. The calculated rate coefficients would be invaluable for developing detailed combustion or atmospheric chemistry models involving this compound.
To illustrate the type of data generated from such computational studies, the following table presents hypothetical rate coefficients for a hydrogen abstraction reaction from 1-Propanol, 2-butoxy-, based on the trends observed for similar compounds.
| Temperature (K) | Reacting Radical | Hypothetical Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| 300 | OH | 1.5 x 10⁻¹² |
| 500 | OH | 5.0 x 10⁻¹² |
| 1000 | OH | 2.5 x 10⁻¹¹ |
| 1500 | OH | 8.0 x 10⁻¹¹ |
This table is illustrative and does not represent experimentally or computationally verified data for 1-Propanol, 2-butoxy-.
Anharmonicity and Tunneling Effects in Reaction Rate Predictions
For many chemical reactions, particularly those involving the transfer of light atoms like hydrogen, the simple harmonic oscillator approximation for molecular vibrations is insufficient, and quantum mechanical tunneling can play a significant role. Anharmonicity, which is the deviation of the potential energy surface from a perfect parabola, can have a substantial impact on vibrational energy levels and, consequently, on reaction rates.
Computational studies on the unimolecular and bimolecular dissociation of related compounds, such as Propylene Glycol Ethyl Ether (PGEE), provide insights into the importance of these effects. ekb.egresearchgate.net In these studies, the potential energy surfaces for various reaction channels are mapped out using density functional theory (DFT) methods. ekb.egresearchgate.net The calculated activation energies for different pathways determine the most favorable reaction routes. For example, in the unimolecular dissociation of PGEE, the formation of ethanol (B145695) and acetone (B3395972) was identified as a plausible route with a specific activation barrier. ekb.egresearchgate.net
Quantum mechanical tunneling allows reactions to proceed even when the system does not have sufficient energy to overcome the classical activation barrier. uibk.ac.at This phenomenon is particularly important at lower temperatures and for reactions with high, narrow barriers. The inclusion of tunneling corrections, often calculated using methods like the Small Curvature Tunneling (SCT) approximation, is crucial for accurate rate constant predictions. researchgate.net
The consideration of anharmonicity affects the calculation of zero-point vibrational energies (ZPVEs) and the vibrational partition functions of both the reactant and the transition state. These corrected values lead to more accurate predictions of the activation energy and the pre-exponential factor in the Arrhenius equation. For a molecule like 1-Propanol, 2-butoxy-, with its multiple torsional modes, the treatment of these low-frequency motions as hindered rotors rather than harmonic oscillators is a key aspect of including anharmonic effects.
The following table presents data from a computational study on the dissociation of a related propylene glycol ether, illustrating the types of kinetic parameters that would be relevant for 1-Propanol, 2-butoxy-.
| Reaction Pathway | Level of Theory | Activation Energy (kJ mol⁻¹) |
| PGEE → Ethanol + Acetone | APFD/6-31G(d) | 279 |
| PGEE + 1-Butanol → H₂ + Butanal | ωB97XD/6-31G(d) | 225 |
Data sourced from a study on Propylene Glycol Ethyl Ether (PGEE). ekb.egresearchgate.net
These computational approaches, which account for the multi-conformational nature of flexible molecules, anharmonicity, and quantum tunneling, are essential for developing a comprehensive and accurate kinetic model for the chemical reactions of 1-Propanol, 2-butoxy-.
Role As a Chemical Intermediate and Derivative Synthesis of 1 Propanol, 2 Butoxy
Synthesis of Specialty Esters
The secondary hydroxyl group of 1-Propanol (B7761284), 2-butoxy- can be readily esterified with various carboxylic acids or their derivatives to produce specialty esters. These esters are valued for their unique properties, such as specific solvency, viscosity, and boiling points, which are influenced by the butoxypropanol backbone. The general reaction involves the condensation of 1-Propanol, 2-butoxy- with a carboxylic acid, typically in the presence of an acid catalyst to facilitate the reaction.
While direct literature on the synthesis of specific specialty esters from 1-Propanol, 2-butoxy- is limited, the process is analogous to other well-documented esterifications of glycol ethers. For instance, research on the esterification of similar glycol ethers with acetic acid has shown that reaction conditions such as temperature, alcohol-to-acid molar ratio, and catalyst type are critical for maximizing ester yield and selectivity. researchgate.net Catalysts like H-ZSM-5 zeolites or acidic ion-exchange resins such as Amberlyst-15 are often employed to drive the equilibrium towards the product. researchgate.netacs.org
For example, reacting 1-Propanol, 2-butoxy- with acetic anhydride (B1165640) would yield 1-butoxy-2-propyl acetate, a specialty solvent. Similarly, reaction with long-chain fatty acids would produce esters with potential applications as plasticizers or lubricant additives. The synthesis of citrate (B86180) esters from various alcohols for use as biodegradable plasticizers is a well-established process, suggesting that tributoxypropyl citrate could be synthesized from 1-Propanol, 2-butoxy- and citric acid. google.com
Table 1: Representative Specialty Ester Synthesis Parameters
| Reactant A | Reactant B | Catalyst | Typical Conditions | Product Class | Potential Application |
|---|---|---|---|---|---|
| 1-Propanol, 2-butoxy- | Acetic Acid | Acid Catalyst (e.g., H-ZSM-5) | 85-95°C, Dehydration | Acetate Ester | Specialty Solvent |
| 1-Propanol, 2-butoxy- | Phthalic Anhydride | None (thermal) or Acid Catalyst | Elevated Temperature | Phthalate Ester | Plasticizer |
| 1-Propanol, 2-butoxy- | Adipic Acid | Acid Catalyst | High Temperature, Water Removal | Adipate Ester | Plasticizer, Lubricant |
This table is illustrative, based on known reactions of similar glycol ethers. iarc.fr
Formation of Polymeric Materials
1-Propanol, 2-butoxy- and its derivatives play a role in the formation of various polymeric materials, acting as solvents, monomers, or chain transfer agents.
As a reactive intermediate, its hydroxyl group can be incorporated into polymer backbones. For example, a derivative, 1-Butoxy-1-tert-butyldioxy-2-propanol, is noted as an intermediate in the synthesis of polyurethane foams and elastomers. ontosight.ai Polyurethanes are formed by the reaction of diisocyanates with polyols. cir-safety.org The hydroxyl group of 1-Propanol, 2-butoxy- can react with isocyanate groups, incorporating the butoxy-propane unit into the polyurethane chain. This imparts flexibility and modifies the solubility characteristics of the final polymer.
In radical polymerization, alcohols can act as chain transfer agents, which helps in controlling the molecular weight of the resulting polymer. researchgate.net Studies on the polymerization of acrylamide (B121943) monomers in the presence of alcohols like 1-propanol have demonstrated this effect. core.ac.uk It is plausible that 1-Propanol, 2-butoxy- would function similarly, allowing for the tailoring of polymer chain length in various free-radical polymerizations. The process involves the transfer of a hydrogen atom from the solvent to the growing polymer chain, terminating that chain and initiating a new one.
Furthermore, 1-Propanol, 2-butoxy- is frequently used as a high-performance solvent in the synthesis of polymers, such as in the production of water-based polyurethane dispersions (PUDs). google.com In these systems, it helps to dissolve reactants and control the viscosity of the prepolymer solution before dispersion in water.
Table 2: Roles of 1-Propanol, 2-butoxy- in Polymer Science
| Role | Polymer System | Mechanism | Effect on Polymer |
|---|---|---|---|
| Reactive Monomer | Polyurethanes | Reacts with isocyanate (NCO) groups via its hydroxyl (OH) group. | Introduces flexibility and hydrophobicity into the polymer backbone. |
| Chain Transfer Agent | Radical Polymerization (e.g., acrylates) | Donates a hydrogen atom to the propagating radical chain. | Controls and reduces the average molecular weight of the polymer. |
| Reaction Solvent | Polyurethane Dispersions (PUDs) | Dissolves prepolymer components (diisocyanates, polyols). | Controls viscosity and facilitates the formation of a stable dispersion. |
Derivatization for Pharmaceutical and Agrochemical Applications
The chemical structure of 1-Propanol, 2-butoxy- makes it a useful starting material for the synthesis of more complex molecules used in the pharmaceutical and agrochemical industries. ontosight.aiontosight.ai
In pharmaceuticals, its derivatives can serve as active ingredients or key intermediates. For instance, the compound 2-Propanol, 1-butoxy-3-((1,1-dimethylethyl)amino)- is a known derivative used as an intermediate in pharmaceutical synthesis. ontosight.ai This molecule combines the butoxy-propanol backbone with an amino group, a common functional group in many active pharmaceutical ingredients (APIs), particularly in the beta-blocker class of drugs.
In the agrochemical sector, glycol ethers are precursors to certain herbicides. The related compound, 2-butoxyethanol (B58217), is used to synthesize butoxyethyl esters of phenoxy herbicides like 2,4-D and 2,4,5-T. iarc.fr These ester forms often have different solubility and absorption characteristics compared to the parent acids, which can enhance their efficacy. By analogy, 1-Propanol, 2-butoxy- can be esterified with herbicidal acids to create active ingredients for use in agricultural formulations. nih.govatamanchemicals.com The use of this specific P-series glycol ether is often favored as a replacement for E-series ethers due to different toxicological profiles. who.int
Table 3: Examples of Derivatization for Life Science Applications
| Application Area | Derivative Type | Synthetic Transformation | Example Precursor/Reactant | Resulting Structure Feature |
|---|---|---|---|---|
| Pharmaceuticals | Amino-alcohol Intermediate | Epoxidation followed by amine ring-opening | Epichlorohydrin, tert-Butylamine | Butoxy-propanolamine backbone |
| Agrochemicals | Herbicide Ester | Esterification | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Butoxypropyl ester of herbicide |
Applications in Advanced Materials and Coatings (Mechanistic and Formulation Science)
In the realm of advanced materials and coatings, 1-Propanol, 2-butoxy- is highly valued for its role as a coalescing agent and coupling solvent, which is deeply rooted in its molecular structure and resulting physicochemical properties. nih.govatamanchemicals.com
Mechanistic Role as a Coalescing Agent: In latex-based coatings (e.g., acrylic, styrene-acrylic, and polyvinylacetate paints), the polymer is present as dispersed solid particles in water. atamanchemicals.com For a continuous, durable film to form upon drying, these particles must fuse together in a process called coalescence. This process requires the polymer chains to have sufficient mobility, which is often limited below a certain temperature known as the Minimum Film Formation Temperature (MFFT).
1-Propanol, 2-butoxy- acts as a temporary plasticizer for the polymer particles. Its mechanism involves partitioning from the water phase into the polymer particles. Once inside, it reduces the glass transition temperature (Tg) of the polymer, thereby lowering the MFFT. atamanchemicals.com This allows a coherent film to form at ambient application temperatures. After the film has formed, the glycol ether, being moderately volatile, gradually evaporates, and the film regains its hardness and durability.
Formulation Science and Coupling Action: The amphiphilic nature of 1-Propanol, 2-butoxy- makes it an excellent coupling agent in complex formulations. guidechem.com Many coatings contain both hydrophilic and hydrophobic components (e.g., water, resins, pigments, and other additives) that are not mutually soluble. 1-Propanol, 2-butoxy- can stabilize these mixtures by acting at the interface between immiscible phases, reducing interfacial tension and preventing phase separation. This leads to improved formulation stability, uniformity, and final coating appearance. Its ability to dissolve a wide range of resins enhances its utility as a versatile solvent in paint, ink, and cleaner formulations. guidechem.comalfa-chemistry.com
Table 4: Mechanistic Functions in Coatings Formulation
| Function | Mechanism | Formulation Impact |
|---|---|---|
| Coalescence | Temporarily plasticizes latex polymer particles, reducing the MFFT. | Enables proper film formation at lower temperatures, ensuring film integrity and appearance. |
| Coupling Agent | Stabilizes mixtures of immiscible components (e.g., water and organic resins) due to its amphiphilic structure. | Improves formulation stability, prevents phase separation, and enhances gloss and flow. |
| Solvency | Dissolves a wide variety of coating resins and additives. | Provides a homogeneous liquid phase, controls viscosity, and influences drying rate. |
Q & A
Q. Why do reported carcinogenicity classifications for 2-butoxy-1-propanol vary across regulatory bodies?
- Methodology :
- Regulatory criteria : Compare IARC (Group 3), ACGIH (A4), and OSHA classifications, noting differences in exposure thresholds and study designs .
- Dose-response analysis : Re-evaluate low-dose extrapolation models using mechanistic toxicology data (e.g., metabolic activation pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
